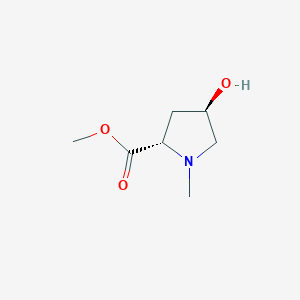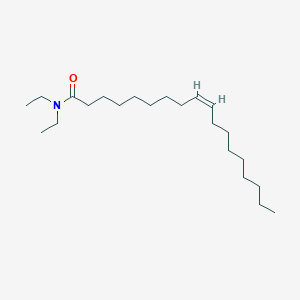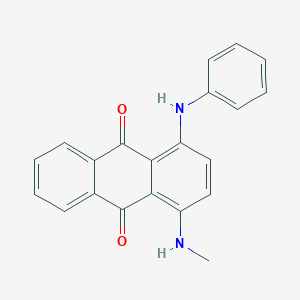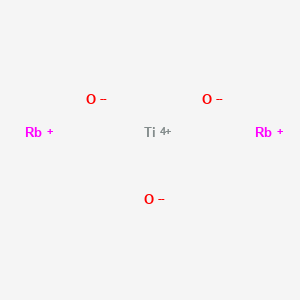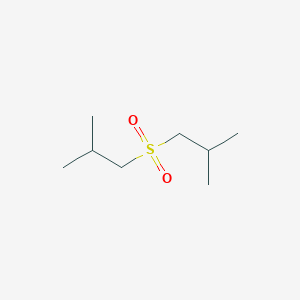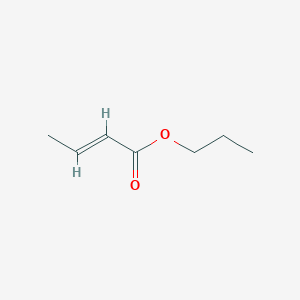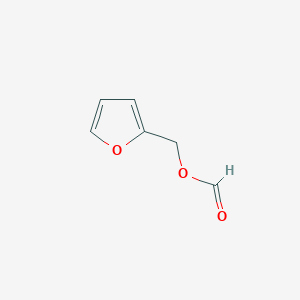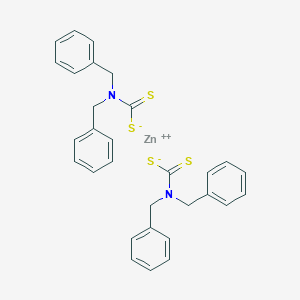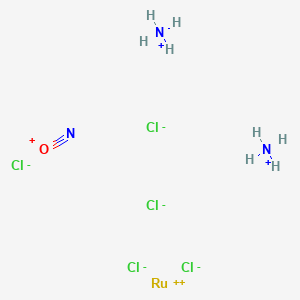
Diammonium pentachloronitrosylruthenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium pentachloronitrosylruthenate (DANC) is a coordination compound that has gained attention in scientific research due to its unique properties. This compound is composed of ruthenium, nitrogen, chlorine, and nitrogen atoms, and has a molecular formula of (NH4)2[Ru(NO)Cl5]. DANC has been studied for its potential applications in various fields, including catalysis, medicine, and materials science. In
Wissenschaftliche Forschungsanwendungen
Diammonium pentachloronitrosylruthenate has been studied for its potential applications in catalysis, medicine, and materials science. In catalysis, Diammonium pentachloronitrosylruthenate has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds. In medicine, Diammonium pentachloronitrosylruthenate has been studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in mice. In materials science, Diammonium pentachloronitrosylruthenate has been studied for its potential use in the fabrication of electronic devices and sensors.
Wirkmechanismus
The mechanism of action of Diammonium pentachloronitrosylruthenate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of cellular signaling pathways. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells, leading to cell death. Diammonium pentachloronitrosylruthenate has been shown to induce the production of ROS in cancer cells, leading to apoptosis. In addition, Diammonium pentachloronitrosylruthenate has been shown to inhibit cellular signaling pathways that are involved in cell survival and proliferation, leading to cell death.
Biochemische Und Physiologische Effekte
Diammonium pentachloronitrosylruthenate has been shown to have both biochemical and physiological effects. Biochemically, Diammonium pentachloronitrosylruthenate has been shown to induce the production of ROS, inhibit cellular signaling pathways, and induce apoptosis in cancer cells. Physiologically, Diammonium pentachloronitrosylruthenate has been shown to inhibit tumor growth in mice and induce cell death in cancer cells. However, the effects of Diammonium pentachloronitrosylruthenate on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Diammonium pentachloronitrosylruthenate is its unique properties, which make it a useful tool for studying various biological and chemical processes. Its ability to induce apoptosis in cancer cells and inhibit tumor growth in mice make it a promising candidate for anti-cancer therapy. However, one limitation of Diammonium pentachloronitrosylruthenate is its toxicity, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of Diammonium pentachloronitrosylruthenate is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on Diammonium pentachloronitrosylruthenate. One area of research is the development of Diammonium pentachloronitrosylruthenate-based anti-cancer therapies. Further research is needed to determine the safety and efficacy of Diammonium pentachloronitrosylruthenate in humans, and to develop methods for delivering Diammonium pentachloronitrosylruthenate to cancer cells specifically. Another area of research is the study of Diammonium pentachloronitrosylruthenate's properties as a catalyst and its potential applications in materials science. Further research is needed to determine the mechanism of action of Diammonium pentachloronitrosylruthenate and to develop methods for synthesizing Diammonium pentachloronitrosylruthenate more efficiently. Overall, Diammonium pentachloronitrosylruthenate is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of Diammonium pentachloronitrosylruthenate involves the reaction between ammonium chloride (NH4Cl), sodium nitrite (NaNO2), and ruthenium trichloride (RuCl3) in the presence of hydrochloric acid (HCl). The reaction proceeds in two steps: the first step involves the formation of a ruthenium nitrosyl complex, followed by the addition of ammonium chloride to form Diammonium pentachloronitrosylruthenate. The final product is a yellow-orange crystalline solid that is insoluble in water but soluble in organic solvents.
Eigenschaften
CAS-Nummer |
13820-58-1 |
|---|---|
Produktname |
Diammonium pentachloronitrosylruthenate |
Molekularformel |
Cl5H8N3ORu |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
diazanium;azanylidyneoxidanium;ruthenium(2+);pentachloride |
InChI |
InChI=1S/5ClH.NO.2H3N.Ru/c;;;;;1-2;;;/h5*1H;;2*1H3;/q;;;;;+1;;;+2/p-3 |
InChI-Schlüssel |
WCXSOJAGTVRKTC-UHFFFAOYSA-K |
SMILES |
[NH4+].[NH4+].N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2] |
Kanonische SMILES |
[NH4+].[NH4+].N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2] |
Andere CAS-Nummern |
13820-58-1 |
Synonyme |
diammonium pentachloronitrosylruthenate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



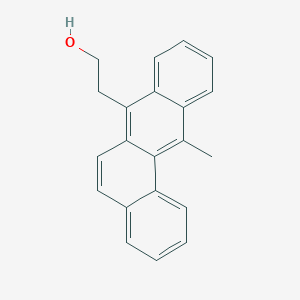
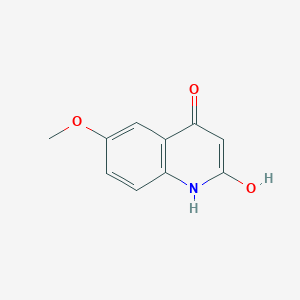
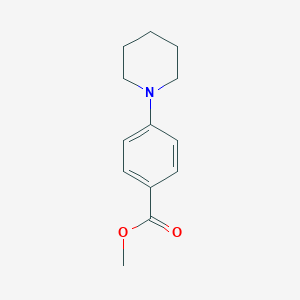
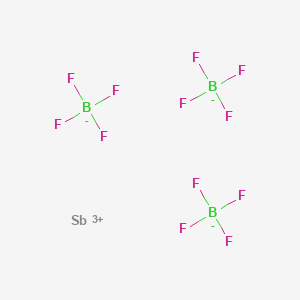
![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
